Cas no 1806265-32-6 (Methyl 6-(difluoromethyl)-3-fluoro-2-(trifluoromethoxy)pyridine-4-acetate)

Methyl 6-(difluoromethyl)-3-fluoro-2-(trifluoromethoxy)pyridine-4-acetate structure
1806265-32-6 structure
商品名:Methyl 6-(difluoromethyl)-3-fluoro-2-(trifluoromethoxy)pyridine-4-acetate
CAS番号:1806265-32-6
MF:C10H7F6NO3
メガワット:303.157903909683
CID:4831150

Methyl 6-(difluoromethyl)-3-fluoro-2-(trifluoromethoxy)pyridine-4-acetate 化学的及び物理的性質

名前と識別子

    • Methyl 6-(difluoromethyl)-3-fluoro-2-(trifluoromethoxy)pyridine-4-acetate
    • インチ: 1S/C10H7F6NO3/c1-19-6(18)3-4-2-5(8(12)13)17-9(7(4)11)20-10(14,15)16/h2,8H,3H2,1H3
    • InChIKey: ZIDLHPGENZSRNY-UHFFFAOYSA-N
    • ほほえんだ: FC1=C(N=C(C(F)F)C=C1CC(=O)OC)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 10
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 337
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 48.4

Methyl 6-(difluoromethyl)-3-fluoro-2-(trifluoromethoxy)pyridine-4-acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029096763-1g
Methyl 6-(difluoromethyl)-3-fluoro-2-(trifluoromethoxy)pyridine-4-acetate
1806265-32-6 97%
1g
$1,549.60 2022-03-31

Methyl 6-(difluoromethyl)-3-fluoro-2-(trifluoromethoxy)pyridine-4-acetate 関連文献

Methyl 6-(difluoromethyl)-3-fluoro-2-(trifluoromethoxy)pyridine-4-acetateに関する追加情報

Methyl 6-(difluoromethyl)-3-fluoro-2-(trifluoromethoxy)pyridine-4-acetate: A Comprehensive Overview

Methyl 6-(difluoromethyl)-3-fluoro-2-(trifluoromethoxy)pyridine-4-acetate, identified by the CAS registry number 1806265-32-6, is a highly specialized organic compound with significant applications in various fields. This compound belongs to the class of pyridine derivatives, which are widely studied for their unique chemical properties and potential uses in pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a pyridine ring substituted with multiple fluorinated groups, including a difluoromethyl group at position 6, a fluoro group at position 3, and a trifluoromethoxy group at position 2. These substituents contribute to its distinctive electronic and steric properties, making it an intriguing subject for both academic and industrial research.

The synthesis of Methyl 6-(difluoromethyl)-3-fluoro-2-(trifluoromethoxy)pyridine-4-acetate involves a series of carefully designed organic reactions. Recent advancements in fluorination techniques have enabled the efficient construction of such complex molecules with high precision. The use of fluorinated substituents is particularly advantageous due to their ability to modulate the electronic properties of the molecule without significantly increasing its molecular weight. This feature is highly desirable in drug design, where maintaining a balance between potency and bioavailability is crucial.

One of the most notable applications of this compound lies in its potential as a lead molecule in drug discovery. Pyridine derivatives have been extensively explored for their ability to inhibit various enzymes and receptors involved in disease pathways. For instance, studies have shown that fluorinated pyridines can exhibit potent activity against kinase enzymes, which are key targets in cancer therapy. The presence of multiple fluorinated groups in Methyl 6-(difluoromethyl)-3-fluoro-2-(trifluoromethoxy)pyridine-4-acetate further enhances its binding affinity to such targets, making it a promising candidate for further development.

In addition to its pharmacological applications, this compound has also garnered attention in the field of agrochemistry. Fluorinated pyridines are known for their insecticidal properties, and the unique substitution pattern of Methyl 6-(difluoromethyl)-3-fluoro-2-(trifluoromethoxy)pyridine-4-acetate suggests that it could be effective against a wide range of agricultural pests. Recent research has focused on optimizing its stability under environmental conditions, ensuring that it can be applied safely and effectively in crop protection.

The physical and chemical properties of this compound have been extensively characterized using advanced analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These studies have provided valuable insights into its molecular geometry, solubility, and thermal stability. For instance, the trifluoromethoxy group at position 2 has been shown to significantly influence the compound's solubility in polar solvents, which is an important consideration for its formulation into pharmaceutical or agricultural products.

From an environmental perspective, understanding the fate and behavior of Methyl 6-(difluoromethyl)-3-fluoro-2-(trifluoromethoxy)pyridine-4-acetate in natural systems is critical for assessing its potential impact on ecosystems. Recent studies have investigated its biodegradation pathways under aerobic and anaerobic conditions, revealing that it undergoes rapid transformation under certain environmental conditions. This information is essential for developing sustainable practices for its use and disposal.

In conclusion, Methyl 6-(difluoromethyl)-3-fluoro-2-(trifluoromethoxy)pyridine-4-acetate, with its unique structural features and diverse applications, represents a significant advancement in the field of organic chemistry. Its potential as a lead molecule in drug discovery and as an effective agrochemical highlights the importance of continued research into fluorinated pyridines. As new insights into its properties and applications emerge, this compound is poised to play an increasingly important role in addressing global challenges in health and agriculture.

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